5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Overview
Description
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a complex organic compound with the molecular formula C33H25BrN4 and a molecular weight of 557.49 g/mol . This compound is notable for its structural complexity, featuring a bromomethyl group attached to a biphenyl system, which is further connected to a triphenylmethyl-tetrazole moiety. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents like Losartan and Valsartan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole typically involves multiple steps:
Starting Material: The process begins with 4’-Methyl-2-cyanobiphenyl.
Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form 4’-Bromomethyl-2-cyanobiphenyl.
Tetrazole Formation: The cyano group is then converted to a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst.
Triphenylmethyl Protection: Finally, the tetrazole nitrogen is protected with a triphenylmethyl group using triphenylmethyl chloride and a base such as triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The biphenyl system can undergo oxidation to form quinones or reduction to form biphenyl derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Products: Biphenyl quinones.
Reduction Products: Reduced biphenyl derivatives.
Scientific Research Applications
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Primarily used in the synthesis of antihypertensive drugs like Losartan and Valsartan, which are angiotensin II receptor antagonists.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. In the context of antihypertensive drugs, the tetrazole ring mimics the carboxylate group of angiotensin II, allowing the drug to bind to the angiotensin II receptor and block its action. This results in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromomethyl-2-biphenylcarbonitrile
- 4’-Methylbiphenyl-2-carboxylic acid methyl ester
- 5-(Azidomethyl)-1,1’-biphenyl-2-yl-2H-tetrazole
Uniqueness
5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is unique due to its combination of a bromomethyl group, a biphenyl system, and a triphenylmethyl-tetrazole moiety. This structural complexity allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting the angiotensin II receptor .
Properties
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVTXDWDFIQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434768 | |
Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-51-2 | |
Record name | 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124750-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole in the synthesis of Olmesartan Medoxomil?
A1: this compound (BBTT) serves as a crucial starting material in the synthesis of Olmesartan Medoxomil. The research paper describes a novel method where BBTT undergoes a condensation reaction with imidazole monoester. [] This reaction, followed by hydrolysis and acidification, leads to the formation of 4-(1-hydroxyl-1-methylethyl)-2-propyl-{4-[2-(triphenylmethyl tetrazole-5-base) phenyl] phenyl} methylimidazole-5-carboxylic acid. This intermediate is then further processed to ultimately yield Olmesartan Medoxomil.
Q2: Are there any advantages to using this specific synthetic route with BBTT compared to other methods?
A2: Yes, the research highlights several advantages of employing BBTT in this particular synthetic pathway. Firstly, the use of a "one-pot" method for both the condensation and esterification steps simplifies the process and allows for easier control. [] This approach streamlines the synthesis and potentially reduces the need for complex purification steps. Secondly, the researchers report achieving a high purity level (≥ 99.5%) for the esterified product after purification, which is maintained in the final Olmesartan Medoxomil product. This high purity is desirable for pharmaceutical applications. Additionally, the overall yield of Olmesartan Medoxomil using this method (60-75%) is deemed suitable for industrial production. []
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